2-azabicyclo[2.1.1]hexan-3-one
Description
Properties
CAS No. |
1785611-04-2 |
|---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azabicyclo 2.1.1 Hexan 3 One and Its Derivatives
Early and Traditional Approaches to the 2-Azabicyclo[2.1.1]hexane Core
Early and traditional methods for synthesizing the 2-azabicyclo[2.1.1]hexane skeleton often relied on intramolecular cyclizations of appropriately functionalized precursors. researchgate.net One of the foundational approaches involved the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system. researchgate.net This method proved effective for producing the parent 2-azabicyclo[2.1.1]hexane hydrochloride on a multigram scale. researchgate.net Another established strategy utilizes the imination of 3-(chloromethyl)cyclobutanone followed by a reductive cyclization to yield 2-azabicyclo[2.1.1]hexanes. researchgate.net These initial methods, while successful, often lacked the modularity required for the efficient exploration of structure-activity relationships in medicinal chemistry. researchgate.net
Photochemical Cycloaddition Strategies for Azabicyclic Systems
Photochemical reactions have emerged as powerful tools for the construction of strained ring systems, including the 2-azabicyclo[2.1.1]hexane core. These methods leverage the energy of light to drive otherwise challenging cycloaddition reactions.
Intramolecular [2+2] Photocycloaddition Reactions
A prominent photochemical strategy for synthesizing the 2-azabicyclo[2.1.1]hexane skeleton is the intramolecular [2+2] cycloaddition of N-allylic dehydroalanine (B155165) derivatives. nuph.edu.ua This approach has been successfully applied to produce various substituted 2,4-methanoprolines, which are derivatives of 2-azabicyclo[2.1.1]hexane. nuph.edu.ua The reaction proceeds by irradiating the dehydroalanine derivative, leading to the formation of the strained bicyclic system. chemrxiv.org This method has also been utilized to prepare novel 1-aryl and 1-pyridyl-2-azabicyclo[2.1.1]hexane derivatives in the presence of a sensitizer (B1316253) like acetophenone. researchgate.net The choice of the heteroaryl ketone and allylamine (B125299) starting materials allows for the introduction of various substituents onto the azabicyclic ring. researchgate.net Furthermore, a practical synthesis of 2,4-methanopyrrolidines has been developed using an intramolecular photochemical [2+2] cycloaddition of an acrylic acid derivative in a flow system. researchgate.net
Synthesis via Cyclobutene (B1205218) Dicarbamate Precursors
An efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system has been accomplished starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640), which is itself prepared via a photochemical method. nih.govacs.org The key step in this strategy is the stereoselective electrophilic addition of phenylselenyl bromide to the double bond of a cyclobutene dicarbamate derived from the anhydride. nih.govresearchgate.net Subsequent ring closure of the resulting intermediate in the presence of a base like sodium hydride affords the 2-azabicyclohexane compound. nih.govacs.orgresearchgate.net This methodology provides a pathway to functionalized 2-azabicyclo[2.1.1]hexanes, including amino, hydroxy, and carboxylic acid derivatives. acs.org
Catalytic Asymmetric Synthesis of Chiral 2-Azabicyclo[2.1.1]hexan-3-one Analogs
The development of catalytic asymmetric methods to produce chiral 2-azabicyclo[2.1.1]hexan-3-one analogs has been a significant advancement, enabling the synthesis of enantiomerically enriched compounds for biological evaluation.
Lewis Acid-Catalyzed Formal Cycloadditions (e.g., (3+2) Cycloadditions)
Lewis acid-catalyzed formal [3+2] cycloadditions of bicyclo[1.1.0]butanes (BCBs) with imines have emerged as a powerful strategy for the synthesis of azabicyclo[2.1.1]hexanes. acs.org This reaction allows for the construction of the bicyclic core in a single step. acs.org An enantioselective version of this reaction has been developed using a zinc triflate Lewis acid catalyst in conjunction with a chiral ligand. researchgate.netacs.org This method has been shown to be effective for the synthesis of valuable azabicyclo[2.1.1]hexanes with high yields and enantioselectivities. researchgate.netresearchgate.net The reaction tolerates a variety of alkynyl- and aryl-substituted imines and BCBs incorporating a 2-acyl imidazole (B134444) group. researchgate.net These formal cycloadditions can also be applied to silyl (B83357) enol ethers and BCBs to construct bicyclo[2.1.1]hexanes with two vicinal quaternary carbon centers. nih.gov
| Catalyst System | Reactants | Product Type | Yield (%) | Enantiomeric Ratio (er) |
| Zinc triflate / Chiral Ligand | Bicyclo[1.1.0]butane-ketones, Imines | α-Chiral amine-containing azabicyclo[2.1.1]hexanes | up to 94 | up to 96.5:3.5 |
| Lewis Acid | Silyl enol ethers, Bicyclo[1.1.0]butanes | Bicyclo[2.1.1]hexanes | - | - |
Organocatalytic Approaches Utilizing Brønsted Acids
Organocatalytic methods employing chiral Brønsted acids have provided a complementary and highly effective approach to the asymmetric synthesis of 2-azabicyclo[2.1.1]hexane derivatives. acs.org A notable example is the use of a confined imidodiphosphorimidate (IDPi) Brønsted acid to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines. nih.govacs.org This reaction proceeds under mild conditions and affords chiral azabicyclo[2.1.1]hexanes with excellent enantioselectivity. nih.govacs.org The reaction is believed to proceed through a stepwise mechanism involving the protonation of the imine by the Brønsted acid, creating a chiral ion pair that directs the enantioselective nucleophilic attack of the BCB. acs.orgacs.org This method has demonstrated broad substrate scope, tolerating BCBs with ester, ketone, and amide functionalities. nih.govacs.org
| Catalyst | Reactants | Product Type | Yield (%) | Enantiomeric Ratio (er) |
| Chiral Imidodiphosphorimidate (IDPi) Brønsted Acid | Bicyclo[1.1.0]butanes, N-aryl imines | Chiral azabicyclo[2.1.1]hexanes | up to 75 | up to 99:1 |
Enantioselective Methodologies for Bridged Azabicyclic Compounds
The development of enantioselective routes to 2-azabicyclo[2.1.1]hexane derivatives is crucial for their application in drug discovery, where stereochemistry often dictates biological activity. Significant progress has been made in catalytic asymmetric syntheses, providing access to enantioenriched bridged azabicyclic compounds.
One effective approach involves the zinc-catalyzed [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines. researchgate.netresearchgate.net This method utilizes a chiral bis(oxazolinylphenyl)amide (BOPA) ligand to induce asymmetry. The reaction proceeds with high enantioselectivity, affording a range of 2-azabicyclo[2.1.1]hexanes with excellent enantiomeric ratios (er). researchgate.net A key feature for the success of this reaction is the incorporation of a 2-acyl imidazole group on the BCB, which is believed to provide an additional coordination site for the Lewis acidic zinc catalyst. researchgate.net This strategy has been successfully applied to various alkynyl imines, yielding products that can be further manipulated synthetically. researchgate.net
Another powerful strategy is the use of chiral Lewis acid-catalyzed intramolecular [2+2] photocycloadditions. acs.orgacs.org In one example, a dual catalyst system comprising a photosensitizer (DPZ) and a chiral Scandium(III) complex enables the asymmetric synthesis of azaarene-functionalized 2-azabicyclo[2.1.1]hexanes. acs.orgacs.org This method is notable for its ability to create all-carbon quaternary stereocenters with high enantiomeric excess. acs.org The resulting products are valuable intermediates that can undergo further skeletal editing to produce other important scaffolds like bicyclo[1.1.1]pentanes (BCPs). acs.orgacs.org
Organocatalysis also presents a viable pathway to enantiomerically enriched bridged azabicyclic systems. While specific examples for 2-azabicyclo[2.1.1]hexan-3-one are emerging, the broader application of organocatalysis in the synthesis of complex bicyclic structures is well-established, often relying on the formation of chiral iminium ions or enamines to control the stereochemical outcome of the reaction. nih.govresearchgate.neteuropa.eu
Table 1: Enantioselective Synthesis of 2-Azabicyclo[2.1.1]hexane Derivatives
| Method | Catalyst/Ligand | Substrates | Yield | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| Zinc-catalyzed [3+2] Cycloaddition | Zn(OTf)₂ / BOPA ligand | Bicyclo[1.1.0]butane with 2-acyl imidazole and alkynyl imines | 30-94% | >80:20, typically ≥90:10 |
| Chiral Lewis Acid-catalyzed [2+2] Photocycloaddition | Sc(III) complex / DPZ (photosensitizer) | Azaarene-tethered alkenes | High | High |
Ring-Forming and Rearrangement-Based Synthetic Strategies
The construction of the strained 2-azabicyclo[2.1.1]hexane framework often relies on intricate ring-forming and rearrangement reactions. These strategies typically involve the formation of key bonds to close the bicyclic system or the rearrangement of a pre-existing scaffold into the desired bridged structure.
A prominent method for the synthesis of the 2-azabicyclo[2.1.1]hexane ring system starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. acs.orgresearchgate.netd-nb.info This precursor, often prepared via a photochemical method, is converted to a dicarbamate derivative. acs.orgresearchgate.netd-nb.info A key step in this sequence is an intramolecular ring closure, typically facilitated by a base like sodium hydride, to form the bicyclic core. acs.orgresearchgate.netd-nb.info
Another established intramolecular approach is the photochemical [2+2] cycloaddition of N-allylic dehydroalanine derivatives. This light-induced cyclization directly furnishes the 2-azabicyclo[2.1.1]hexane skeleton. researchgate.net This method has been utilized to prepare various derivatives, including those with fluoro or carboxyalkyl substituents. researchgate.net
A different strategy involves the imination of 3-(chloromethyl)cyclobutanone followed by a reductive cyclization to yield the 2-azabicyclo[2.1.1]hexane core. nih.govchemrxiv.org This approach provides a versatile entry point to the bicyclic system from a readily prepared cyclobutanone (B123998) precursor. nih.govchemrxiv.org Furthermore, a concise and scalable synthesis has been reported that features an intramolecular cyclization to forge the strained amide bond of a 2-azabicyclo[2.1.1]hexan-3-one derivative, highlighting the utility of this strategy for preparing key building blocks. nuph.edu.ua
Electrophilic addition to a double bond followed by rearrangement is a powerful tool for constructing functionalized 2-azabicyclo[2.1.1]hexane derivatives. A key example of this strategy involves the stereoselective electrophilic addition of phenylselenyl bromide to the double bond of a cyclobutene dicarbamate. acs.orgd-nb.info The resulting intermediate undergoes a subsequent ring closure in the presence of a base to afford the 2-azabicyclo[2.1.1]hexane skeleton. acs.orgd-nb.info
The reactions of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with halonium ion electrophiles have also been studied as a route to rearranged 2-azabicyclo[2.1.1]hexane derivatives. The outcome of these reactions is highly dependent on the choice of electrophile and solvent. For instance, the reaction with bromine in nitromethane (B149229) can lead to the formation of a rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane. This demonstrates how neighboring group participation of the nitrogen atom can be controlled to facilitate the desired rearrangement.
Furthermore, a stereocontrolled synthesis of a functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane has been achieved through an electrophilic addition-rearrangement pathway. This method utilizes a 3-nosyloxymethyl group in the 2-azabicyclo[2.2.0]hex-5-ene precursor to control the reaction pathway and achieve the desired stereochemistry.
Table 2: Electrophilic Addition and Rearrangement Reactions
| Precursor | Reagents | Key Transformation | Product |
|---|
The direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis due to its atom and step economy. For the 2-azabicyclo[2.1.1]hexane scaffold, catalytic C-H activation offers a promising avenue for late-stage functionalization, allowing for the introduction of various substituents onto the pre-formed bicyclic core.
A notable example is the iridium-catalyzed borylation of the bridgehead tertiary C-H bond in (hetero)bicyclo[2.1.1]hexanes. researchgate.netacs.org This method is highly selective for the formation of bridgehead boronic esters and is compatible with a wide range of functional groups. acs.org The resulting borylated products are versatile intermediates that can be further transformed into a variety of other functional groups, providing access to novel 1,3-disubstituted bicyclic building blocks.
While direct C-H activation on the 2-azabicyclo[2.1.1]hexan-3-one core itself is an area of ongoing research, related systems have seen progress. For instance, ruthenium-catalyzed C(sp³)-H α-alkylation has been demonstrated for cyclic amines, although its application to the specific 2-azabicyclo[2.1.1]hexane system is not yet fully explored. acs.org Another approach that has been investigated is the modification of the pre-formed 2-azabicyclo[2.1.1]hexane core via C-H lithiation followed by the addition of an electrophile, which has been shown to produce the unsubstituted product in high yield. These emerging methods highlight the potential for direct C-H activation to become a key tool for the derivatization of this important scaffold.
Scalable Synthesis and Process Optimization for Preparative Applications
The translation of synthetic methodologies from laboratory-scale to preparative applications is a critical step for the practical use of 2-azabicyclo[2.1.1]hexane derivatives, particularly in the pharmaceutical industry. Several studies have focused on developing scalable and optimized syntheses of these compounds.
A concise and scalable synthesis of a key 2-azabicyclo[2.1.1]hexane building block has been reported, featuring an intramolecular cyclization to form the strained amide bond of the lactam. nuph.edu.ua This process has been optimized for the production of gram quantities of the medicinally relevant building block. nuph.edu.ua
Furthermore, a multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride has been developed, delivering up to 195 grams of the material. The key step in this synthesis is an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to construct the [2.1.1]-bicyclic ring system.
An optimized approach towards 4-substituted 2,4-methanoproline derivatives (which share the 2-azabicyclo[2.1.1]hexane core) has been established, allowing for kilogram-scale production. By carefully selecting starting materials and optimizing the isolation procedure, a key bicyclic building block was prepared in a 32% yield over five laboratory steps on a scale of up to 0.7 kg. This demonstrates the feasibility of producing substantial quantities of these complex scaffolds for further investigation and development.
Table 3: Scalable Synthesis of 2-Azabicyclo[2.1.1]hexane Derivatives
| Product | Scale | Key Step | Reported Yield/Throughput |
|---|---|---|---|
| 2-Azabicyclo[2.1.1]hexan-3-one derivative | Gram-scale | Intramolecular cyclization to form strained amide | Not specified |
| 2-Azabicyclo[2.1.1]hexane hydrochloride | 195 grams | Intramolecular displacement of alkyl chloride with sulfinamide | Not specified |
| N-Boc-4-hydroxymethyl-2,4-methanoproline | 0.7 kg | Optimized multi-step synthesis | 32% overall yield over 5 steps |
Chemical Transformations and Reactivity of the 2 Azabicyclo 2.1.1 Hexan 3 One Core
Nucleophilic Substitution Reactions on the Bicyclic Framework
Nucleophilic substitution on the 2-azabicyclo[2.1.1]hexane framework is a key method for introducing diverse functional groups. Research has shown that such reactions are feasible, particularly at the C5 and C6 positions.
Successful nucleophilic displacements have been achieved on 5(6)-anti-bromo-2-azabicyclo[2.1.1]hexanes, leading to a variety of difunctionalized products. nih.govchoudharylab.com These substitutions are influenced by the nature of the nitrogen substituent; displacement of 5-anti-bromo groups in N-acyl derivatives has proven unsuccessful, whereas the presence of an N-alkyl group, such as benzyl, facilitates the reaction. nih.gov This suggests that the free amine can assist in the displacement, a phenomenon also observed in related bridged systems. nih.gov
The choice of solvent and metal salt is critical for reaction efficiency. For instance, acetolysis reactions proceed faster and with higher yields in dimethyl sulfoxide (B87167) (DMSO) compared to dimethylformamide (DMF), and using cesium acetate (B1210297) (CsOAc) is more effective than sodium acetate (NaOAc). nih.govchoudharylab.com While various sodium and lithium salts are effective, substitutions involving fluoride (B91410) often require different conditions, such as using silver fluoride in nitromethane (B149229). choudharylab.com The electronic nature of existing substituents also plays a role; electron-withdrawing groups at the 6-anti-position can decelerate the rate of bromide displacement at the 5-anti-position. nih.govchoudharylab.com
A range of nucleophiles have been successfully introduced, yielding derivatives containing fluoro, acetoxy, hydroxy, azido (B1232118), imidazole (B134444), and thiophenyl groups. nih.govchoudharylab.com
Table 1: Examples of Nucleophilic Substitution Reactions
| Reactant (Substituent at C5/C6) | Reagents/Conditions | Product (Substituent at C5/C6) | Key Findings |
|---|---|---|---|
| anti-Bromo | CsOAc, DMSO | anti-Acetoxy | Reaction is faster and higher yielding in DMSO with CsOAc compared to DMF with NaOAc. nih.govchoudharylab.com |
| anti-Bromo | AgF, Nitromethane | anti-Fluoro | Silver fluoride is effective for fluorination where NaF fails. choudharylab.com |
| syn-Hydroxy | Deoxo-Fluor, CH₂Cl₂ (reflux) | anti-Fluoro | Fluoride displaces a hydroxyl group, demonstrating stereochemical inversion. nih.gov |
Oxidation and Reduction Reactions of the Lactam Moiety and Side Chains
The oxidation and reduction of the 2-azabicyclo[2.1.1]hexane core and its substituents allow for the introduction of new functionalities and modification of the scaffold's properties.
Oxidation: Oxidation reactions primarily target substituents on the bicyclic frame. For example, a 6-anti-bromo-5-anti-hydroxy derivative can be oxidized to the corresponding strained ketone, 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane. cdnsciencepub.com This ketone is a versatile intermediate for further functionalization. Additions of nucleophiles to this strained ketone, or its debrominated analogue, have been used to introduce a variety of groups. cdnsciencepub.com Similarly, the oxidation of a hydroxy group on a side chain to a carboxylic acid using Jones conditions has been reported, demonstrating the compatibility of the bicyclic core with strong oxidizing agents. researchgate.net
Reduction: The lactam moiety within the 2-azabicyclo[2.1.1]hexan-3-one system can be reduced to the corresponding cyclic amine, a 2-azabicyclo[2.1.1]hexane. While specific literature on the reduction of the parent lactam is sparse, standard lactam-reducing agents like lithium aluminum hydride (LiAlH₄) are expected to be effective. researchgate.net Reductive removal of a phenylselenyl group from the carbon framework has also been achieved, leading to the functionalized amino derivative. researchgate.net Additionally, catalytic hydrogenation has been used to saturate double bonds on side chains, such as converting an exo-alkylidene group to an alkyl group, with high stereoselectivity. cdnsciencepub.com
Table 2: Examples of Oxidation and Reduction Reactions
| Reactant | Reagents/Conditions | Product | Reaction Type |
|---|---|---|---|
| N-Boc-6-anti-bromo-5-anti-hydroxy-2-azabicyclo[2.1.1]hexane | Dess-Martin periodinane | N-Boc-5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane | Oxidation of secondary alcohol to ketone. cdnsciencepub.comresearchgate.net |
| N-Boc-5-exo-alkylidene-2-azabicyclo[2.1.1]hexane | H₂, Pd/C | N-Boc-5-syn-alkyl-2-azabicyclo[2.1.1]hexane | Catalytic hydrogenation of an exocyclic double bond. cdnsciencepub.com |
| N-Boc-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane | Jones Oxidation | N-Boc-1-carboxy-2-azabicyclo[2.1.1]hexane | Oxidation of primary alcohol to carboxylic acid. researchgate.net |
Functional Group Interconversions on Substituted 2-Azabicyclo[2.1.1]hexanes
The ability to interconvert functional groups on substituted 2-azabicyclo[2.1.1]hexanes is crucial for elaborating the core structure into more complex molecules. A variety of standard synthetic transformations have been successfully applied to this scaffold.
For instance, the Curtius rearrangement has been utilized for the stereospecific conversion of 5-syn- and 5-anti-carboxylic acids into the corresponding amines. choudharylab.com Ester groups can be readily manipulated; for example, an ethyl ester can be hydrolyzed to a carboxylic acid, which can then be converted to other functionalities. nuph.edu.ua A primary alcohol moiety can be converted to an amine through a three-step sequence involving mesylation, azidation, and subsequent reduction. nuph.edu.ua Furthermore, standard protecting group manipulations, such as the addition and removal of a Boc (tert-butoxycarbonyl) group on the nitrogen atom, are routinely performed. nuph.edu.ua These interconversions demonstrate the chemical robustness of the bicyclic core and its tolerance to a wide range of reaction conditions.
Table 3: Examples of Functional Group Interconversions
| Starting Material | Reagents/Conditions | Product | Transformation |
|---|---|---|---|
| N-Boc-1-carboxy-2-azabicyclo[2.1.1]hexane | (1) SOCl₂, MeOH; (2) Boc₂O, Base | N-Boc-1-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane | Carboxylic acid to methyl ester. nuph.edu.ua |
| N-Boc-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane | (1) MsCl, Et₃N; (2) NaN₃; (3) H₂, Pd/C | N-Boc-1-(aminomethyl)-2-azabicyclo[2.1.1]hexane | Alcohol to amine conversion via azide. nuph.edu.ua |
| N-Boc-5-syn-carboxy-2-azabicyclo[2.1.1]hexane | Curtius Rearrangement | N-Boc-5-syn-amino-2-azabicyclo[2.1.1]hexane | Carboxylic acid to amine with retention of stereochemistry. choudharylab.com |
Ring-Opening Reactions of Azabicyclic Lactam Systems (e.g., for Polymerization)
The strained nature of bicyclic lactams like 2-azabicyclo[2.1.1]hexan-3-one makes them interesting monomers for ring-opening polymerization (ROP). This process allows for the synthesis of novel polyamides with unique, constrained repeating units derived from the bicyclic structure.
Anionic ring-opening polymerization (AROP) is a common and highly efficient method for polymerizing lactams. rsc.orgresearchgate.net This process typically involves a strong base as a catalyst and an acyl lactam initiator. rsc.org The propagation step proceeds via nucleophilic attack of a lactamate anion on the carbonyl group of the growing polymer chain. rsc.org The high ring strain of the 2-azabicyclo[2.1.1]hexan-3-one system is a key driving force for the polymerization.
While specific studies on the ROP of the unsubstituted 2-azabicyclo[2.1.1]hexan-3-one are not widely detailed in the provided results, the principles of lactam polymerization are well-established. rsc.orgresearchgate.net The analogous ring-opening polymerization of 2-oxabicyclo[2.1.1]hexan-3-one (a lactone) has been shown to produce polyesters with in-chain cyclobutane (B1203170) rings. nih.govresearchgate.net Anionic ROP of this lactone, using catalysts like potassium tert-butoxide, can lead to high molecular weight cyclic polyesters. researchgate.net This suggests that the corresponding azabicyclic lactam would similarly yield polyamides incorporating the 1,3-disubstituted cyclobutane motif, resulting in polymers with rigid backbones and potentially novel material properties.
The resulting polyamides would be analogous to poly(β-peptides), which are known for their enhanced stability against enzymatic degradation. researchgate.net
Table 4: Ring-Opening Polymerization of Related Bicyclic Monomers
| Monomer | Polymerization Method | Catalyst/Initiator | Resulting Polymer | Key Findings |
|---|---|---|---|---|
| ε-Caprolactam | Anionic ROP | Strong base, Acyl lactam | Nylon 6 | Well-established industrial process. rsc.org |
| 2-Pyrrolidone | Anionic ROP | Strong base, Acyl lactam | Polyamide | Polymerizes at lower temperatures (40-50 °C). rsc.org |
| 2-Oxabicyclo[2.1.1]hexan-3-one | Anionic ROP | Potassium tert-butoxide (tBuOK) | Cyclic Polyester | Catalyst loading controls topology (linear vs. cyclic). nih.govresearchgate.net |
Applications of 2 Azabicyclo 2.1.1 Hexan 3 One As a Conformationally Constrained Molecular Scaffold
Design of Rigid Amino Acid Analogs and Peptidomimetics
The unique geometry of the 2-azabicyclo[2.1.1]hexane framework makes it an exceptional building block for creating constrained analogs of amino acids, thereby influencing the structure and function of peptides and peptidomimetics.
Mimicry of Proline and β-Amino Acid Conformations
2-Azabicyclo[2.1.1]hexane serves as a proline analog with two Cγ atoms, each fixed in one of the two common ring puckers observed in proline. nih.govraineslab.com This rigid structure allows for the systematic investigation of how ring pucker and the placement of substituents influence peptide bond conformation. raineslab.com For instance, analogs of 2S-proline, (2S,4S)-4-hydroxyproline, and (2S,4S)-4-fluoroproline based on the 2-azabicyclo[2.1.1]hexane scaffold have been synthesized to dissect the relationship between ring pucker, inductive effects, and the trans/cis isomerization of the prolyl peptide bond. nih.govraineslab.com The conformational rigidity of these mimics helps to stabilize specific peptide conformations, which is of significant interest in the design of peptide-based drugs. nuph.edu.ua
The scaffold is also used to create conformationally constrained β-amino acids. nih.gov The first reported β-isomer of 2,4-methanoproline, a derivative of 2-azabicyclo[2.1.1]hexane, was synthesized to explore new regions of conformational space. nih.gov
Integration into Peptide and Peptidomimetic Structures for Conformational Control
The incorporation of 2-azabicyclo[2.1.1]hexane-based amino acids into peptides and peptidomimetics provides a powerful strategy for controlling their secondary structure. The constrained nature of the bicyclic system is thought to favor a trans-amide bond configuration, a feature that is highly desirable in peptide drug design. nuph.edu.ua By replacing natural amino acids with these rigid analogs, researchers can enforce specific turns or helical structures, which can lead to enhanced biological activity and stability. The synthesis of peptides containing these constrained mimics allows for the exploration of structure-activity relationships and the development of peptidomimetics with improved pharmacological properties. researchgate.net
Exploration of Three-Dimensional Chemical Space in Molecular Design
The drive to create more three-dimensional molecules in drug discovery, a concept often termed "escaping from flatland," has highlighted the importance of scaffolds like 2-azabicyclo[2.1.1]hexan-3-one that possess a high degree of sp³-hybridization.
"Escape from Flatland" Concept: Enhancing Sp³-Hybridization
The "escape from flatland" concept in medicinal chemistry advocates for a shift away from flat, aromatic structures towards more complex, three-dimensional molecules. nuph.edu.uaacs.org Molecules with a higher fraction of sp³-hybridized carbons tend to exhibit improved physicochemical properties, such as better solubility and metabolic stability, and can lead to higher clinical success rates. acs.orgresearchgate.netescholarship.org The 2-azabicyclo[2.1.1]hexane scaffold is a prime example of an sp³-rich core that enables the design of novel drug candidates with enhanced three-dimensionality. escholarship.orgnih.gov This structural complexity can also lead to increased target selectivity and reduced promiscuity. escholarship.org
Bioisosteric Replacement of Planar Aromatic and Heteroaromatic Scaffolds
2-Azabicyclo[2.1.1]hexane and its derivatives are increasingly being used as bioisosteres for planar aromatic and heteroaromatic rings in drug design. researchgate.netescholarship.orgresearchgate.net This strategy aims to improve the "drug-like" properties of a molecule, such as metabolic stability and aqueous solubility, while maintaining or enhancing its biological activity. nih.gov The rigid, three-dimensional nature of the azabicyclic core provides a distinct spatial arrangement of functional groups compared to its flat aromatic counterparts. This can lead to novel interactions with biological targets and improved pharmacokinetic profiles. acs.org For example, azabicyclo[2.1.1]hexanes have been investigated as replacements for pyrrolidine (B122466) rings, which are present in numerous FDA-approved drugs. acs.org
Scaffold Hopping Strategies Utilizing Azabicyclic Systems
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a molecule with a chemically distinct but functionally equivalent scaffold. researchgate.net The 2-azabicyclo[2.1.1]hexane system is a valuable participant in such strategies. For instance, methods have been developed to convert 2-azabicyclo[2.1.1]hexanes (aza-BCHs) into bicyclo[1.1.1]pentanes (BCPs) through a nitrogen-deleting skeletal edit. escholarship.orgresearchgate.netresearchgate.net This allows for the efficient exploration of related but distinct regions of chemical space, providing access to novel and privileged bridged bicyclic structures of pharmaceutical relevance. escholarship.orgresearchgate.net This direct conversion between bioisosteric subclasses enables a more streamlined approach to optimizing lead compounds. researchgate.netresearchgate.net
Role in Ligand Design and Pharmacophore Development
The rigid, bicyclic structure of 2-azabicyclo[2.1.1]hexan-3-one and its parent scaffold, 2-azabicyclo[2.1.1]hexane, makes it a valuable tool in modern ligand design and pharmacophore development. Its primary advantage lies in its conformational rigidity, which provides medicinal chemists with a way to control the three-dimensional shape of a molecule, a critical factor for effective interaction with biological targets.
The concept of "pre-organization" is central to its utility. Flexible molecules must adopt a specific, often energetically unfavorable, conformation to bind to a receptor, a process that comes with an entropic penalty. By using a rigid scaffold like 2-azabicyclo[2.1.1]hexane, functional groups are locked into a defined spatial arrangement that can be designed to match the geometry of a binding site. This pre-organization can lead to a significant increase in binding affinity and selectivity. raineslab.com
A prominent application of this scaffold is as a constrained or bridged proline analogue. raineslab.comiris-biotech.de Proline's unique cyclic structure plays a crucial role in determining the secondary structure of peptides. The equilibrium between the cis and trans conformations of the Xaa-Pro amide bond is a key conformational switch in many biological processes. iris-biotech.de By replacing proline with a 2-azabicyclo[2.1.1]hexane-based amino acid, such as 2,4-methanoproline, chemists can enforce a specific amide bond geometry. Research has shown that N-acetyl methyl esters of 2,4-methanoproline strongly favor a trans-amide conformation, behaving more like primary amino acids than proline itself. lifechemicals.com This allows for the design of peptides with enhanced stability and a fixed conformation to better probe structure-activity relationships. iris-biotech.delifechemicals.com
Detailed research into N-acetylated 2-azabicyclo[2.1.1]hexane analogues of proline and its substituted derivatives highlights the scaffold's powerful conformational influence. A study comparing these rigid analogues found that their trans/cis amide bond ratios were largely invariant, even with the introduction of highly electronegative substituents. This is in stark contrast to flexible proline derivatives, where such substitutions significantly alter the conformational equilibrium. raineslab.com This demonstrates that the rigid bicyclic system dictates the backbone geometry, overriding the electronic effects of substituents. raineslab.comraineslab.com
| Compound (N-Acetyl Methyl Ester of:) | Solvent | trans/cis Ratio | Reference |
|---|---|---|---|
| 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid | 1,4-Dioxane-d8 | 1.5 : 1 | raineslab.com |
| Chloroform-d | 1.2 : 1 | ||
| Water-d2 | 3.2 : 1 | ||
| 5-syn-Hydroxy-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | 1,4-Dioxane-d8 | 1.6 : 1 | raineslab.com |
| Chloroform-d | 1.3 : 1 | ||
| Water-d2 | 3.2 : 1 | ||
| 5-syn-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | 1,4-Dioxane-d8 | 1.6 : 1 | raineslab.com |
| Chloroform-d | 1.4 : 1 | ||
| Water-d2 | 3.2 : 1 |
| Assay Type | Target | IC₅₀ | Reference |
|---|---|---|---|
| Cell-free Kinase Assay | LRRK2 | 0.76 nM | researchgate.netabcam.commedchemexpress.com |
| Cellular Assay (pSer935 dephosphorylation) | LRRK2 | 1.4 nM | |
| Radioligand Binding Assay | LRRK2 | 3.4 nM |
In pharmacophore development, the 2-azabicyclo[2.1.1]hexane scaffold serves as a rigid framework to map the essential three-dimensional features required for a ligand to bind to a receptor. By synthesizing a series of compounds where different functional groups are attached to the fixed bicyclic core, chemists can systematically probe the steric and electronic requirements of a binding pocket. This approach was employed in the design of potential ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orgacs.org Although the specific derivatives synthesized in one study did not show significant binding affinity for the α4β2 and α3β4 nAChR subtypes, the work exemplifies the scaffold's role in systematically exploring the pharmacophore space to gain a deeper understanding of ligand-receptor interactions. acs.orgacs.orgnih.gov
Theoretical and Mechanistic Investigations of 2 Azabicyclo 2.1.1 Hexan 3 One Systems
Computational Chemistry Studies
Computational methods have proven indispensable for elucidating the fundamental characteristics of 2-azabicyclo[2.1.1]hexan-3-one and related systems, providing insights that are often difficult to obtain through experimental means alone.
The 2-azabicyclo[2.1.1]hexane skeleton is a conformationally constrained mimic of pyrrolidine (B122466). cdnsciencepub.com This rigidity is imposed by the 2,4-methylene bridge, which forces the pyrrolidine ring into a single, puckered conformation. cdnsciencepub.comacs.org The introduction of a ketone at the C3 position further influences the geometry and strain of this already tense system.
The defining feature of the bicyclo[2.1.1]hexane system is its significant ring strain. This strain, which is higher than in related [2.2.0] or [3.1.0] bicyclic systems, arises from the enforced bond angles that deviate substantially from ideal values. The strain energy for the parent carbocycle, bicyclo[1.1.1]pentane, is exceptionally high at approximately 68 kcal/mol. escholarship.org In the 2-azabicyclo[2.1.1]hexane system, this inherent strain is a key factor governing its reactivity, often facilitating ring-opening or functionalization reactions.
Computational studies on proline analogues containing the 2-azabicyclo[2.1.1]hexane core highlight the importance of the ring pucker. acs.org The bicyclic system essentially locks the five-membered ring into a conformation that resembles one of the two predominant puckers of proline, providing a valuable model for studying the influence of ring conformation on peptide structure and stability. acs.orgnuph.edu.ua
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to rationalize and predict the behavior of 2-azabicyclo[2.1.1]hexane systems. These methods provide detailed information on electronic structure, reaction energetics, and spectroscopic properties.
For instance, theoretical conformational energy analyses have been conducted on 2,4-methanoproline, a derivative of 2-azabicyclo[2.1.1]hexane, to understand the conformational restrictions it imposes on peptide chains. nuph.edu.uanuph.edu.ua Such studies are crucial for the rational design of peptidomimetics with predictable three-dimensional structures. nuph.edu.ua In one study, quantum chemical circular dichroism (CD) calculations were successfully used to assign the absolute configuration of complex natural products incorporating a related bicyclic system, demonstrating the predictive power of these computational techniques. acs.org
Reaction Mechanism Elucidation
Understanding the mechanisms of reactions involving the 2-azabicyclo[2.1.1]hexane core is critical for developing new synthetic methodologies and for controlling the formation of desired products.
The synthesis and functionalization of 2-azabicyclo[2.1.1]hexan-3-one and its precursors are often characterized by high degrees of stereoselectivity and regioselectivity. The rigid, bicyclic framework directs the approach of reagents, leading to predictable outcomes.
A key synthetic strategy involves the rearrangement of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes. researchgate.netnih.gov The course of these reactions is highly dependent on the choice of electrophile and solvent, which control the participation of the nitrogen lone pair. For example, the reaction of an N-Boc-2-azabicyclo[2.2.0]hex-5-ene with bromine in nitromethane (B149229) results exclusively in the rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane. nih.gov In contrast, using pyridinium (B92312) bromide perbromide in dichloromethane (B109758) yields only the unrearranged product. nih.gov
Additions of nucleophiles to related ketones, such as 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane, also exhibit high facial selectivity. cdnsciencepub.com Attack generally occurs from the face syn to the nitrogen-containing bridge. cdnsciencepub.com This stereocontrol allows for the specific introduction of substituents in either syn or anti orientations. cdnsciencepub.com
Table 1: Influence of Reagents on the Stereochemical Outcome of Reactions Forming the 2-Azabicyclo[2.1.1]hexane Skeleton
| Starting Material | Reagent(s) | Solvent | Product(s) | Stereochemical Outcome | Reference(s) |
|---|---|---|---|---|---|
| N-Boc-2-azabicyclo[2.2.0]hex-5-ene | Bromine | Nitromethane | anti,anti-5,6-Dibromo-2-azabicyclo[2.1.1]hexane | Rearranged, anti,anti addition | nih.gov |
| N-Boc-2-azabicyclo[2.2.0]hex-5-ene | NBS | Acetic Acid | 5-Bromo-6-acetate-2-azabicyclo[2.1.1]hexane | 8:1 mixture favoring rearranged product | nih.gov |
| N-Boc-2-azabicyclo[2.2.0]hex-5-ene | Pyridinium bromide perbromide | CH₂Cl₂ | Unrearranged 5,6-dibromide | Selective for unrearranged product | nih.gov |
| Bicyclobutane (BCB) and Imines | Zinc catalyst | - | α-Chiral 2-azabicyclo[2.1.1]hexanes | High enantioselectivity (up to 96.5:3.5 er) | researchgate.net |
| 5-Bromo-6-oxo-2-azabicyclo[2.1.1]hexane | Organolithium/Organomagnesium | - | 5(6)-syn-Alkyl/Aryl tertiary alcohols | Facial selectivity for attack syn to the nitrogen bridge | cdnsciencepub.com |
The elucidation of reaction mechanisms often hinges on the identification and characterization of transient intermediates. In the chemistry of 2-azabicyclo[2.1.1]hexanes, several key intermediates have been proposed or isolated.
One of the primary pathways to the 2-azabicyclo[2.1.1]hexane skeleton is through the rearrangement of 2-azabicyclo[2.2.0]hexane systems. researchgate.netacs.org These reactions are believed to proceed via the formation of a strained aziridinium (B1262131) ion intermediate. researchgate.netresearchgate.netacs.org The regioselectivity of the subsequent nucleophilic attack on this intermediate determines the final substitution pattern of the product. acs.org For instance, silver or mercury salt-promoted reactions of 6-exo-iodo-2-azabicyclo[2.2.0]hexanes form aziridinium ions that are then attacked regioselectively by nucleophiles to yield 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. acs.org
In other synthetic approaches, different intermediates are invoked. The reaction of 1-azabicyclo[1.1.0]butanes with electron-deficient alkenes is proposed to proceed through a zwitterionic intermediate, which then undergoes a 1,5-ring closure to form the 1-azabicyclo[2.1.1]hexane ring system. clockss.org In an enantioselective synthesis, a stabilized benzylic cation intermediate is proposed, which undergoes nucleophilic attack by the nitrogen to close the ring. acs.org Furthermore, a novel tricyclic carbamate (B1207046) intermediate has been isolated in a synthesis starting from a cyclobutene (B1205218) derivative. researchgate.net
Table 2: Proposed and Isolated Intermediates in the Synthesis of 2-Azabicyclo[2.1.1]hexane Systems
| Proposed/Isolated Intermediate | Precursor(s) | Reaction Type | Subsequent Transformation | Reference(s) |
|---|---|---|---|---|
| Aziridinium Ion | 6-exo-Iodo(bromo)-5-endo-X-2-azabicyclo[2.2.0]hexanes | Skeletal Rearrangement | Regioselective nucleophilic attack | researchgate.netresearchgate.netacs.org |
| Zwitterion | 1-Azabicyclo[1.1.0]butane and 2,3-dicyanofumarate | Cycloaddition | 1,5-Ring closure | clockss.org |
| Benzylic Cation | Bicyclobutane (BCB) and iminium ion | Nucleophilic Addition / Cyclization | Intramolecular nucleophilic attack by nitrogen | acs.org |
| Tricyclic Carbamate | Cyclobutene dicarbamate | Intramolecular Cyclization | Nucleophilic attack and decarboxylation | researchgate.net |
Future Research Directions and Emerging Applications of 2 Azabicyclo 2.1.1 Hexan 3 One
Development of Novel and Efficient Synthetic Methodologies
The synthesis of the 2-azabicyclo[2.1.1]hexane framework has been a subject of considerable research, with various strategies developed to construct this strained ring system. Early methods often relied on photochemical approaches, such as the light-induced [2+2] cycloaddition of derivatives of cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640). nih.govacs.orgresearchgate.net Other established routes include bromine-mediated rearrangement and intramolecular nucleophilic substitution. researchgate.net
Recent efforts have focused on developing more efficient and scalable syntheses. An optimized, multigram synthesis of 2-azabicyclo[2.1.1]hexane-1-carboxylates, which are closely related to the target lactam, has been reported, achieving a 32% yield over several steps on a scale of up to 0.7 kg. nuph.edu.uaresearchgate.net This highlights a significant advancement towards making these building blocks more accessible for broader applications. nuph.edu.ua Another innovative approach involves the imination of 3-(chloromethyl)cyclobutanone followed by reductive cyclization to yield the 2-azabicyclo[2.1.1]hexane skeleton. acs.orgugent.be
A significant breakthrough is the use of cycloaddition reactions involving bicyclo[1.1.0]butanes (BCBs). Researchers have demonstrated that Lewis acid-catalyzed [3+2] cycloadditions of BCBs with imines can efficiently produce the 2-azabicyclo[2.1.1]hexane core. researchgate.netnih.gov For instance, a zinc-catalyzed enantioselective reaction between BCBs bearing a 2-acyl imidazole (B134444) group and various imines yields the corresponding azabicyclo[2.1.1]hexanes in high yields (up to 94%) and excellent enantioselectivity. researchgate.net These modern catalytic methods represent a modular and efficient path to highly functionalized and chiral derivatives. nih.govresearchgate.net
| Synthetic Strategy | Key Reactants/Conditions | Notable Features | Reference(s) |
| Photochemical Cycloaddition | cis-cyclobut-3-ene-1,2-dicarboxylic anhydride derivatives, light | Early method for forming the bicyclic core. | nih.gov, acs.org, |
| Rearrangement Route | N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes, halonium ions | Provides access to functionalized hexanes. | acs.org, researchgate.net, acs.org |
| Reductive Cyclization | 3-(chloromethyl)cyclobutanone, imination | An alternative entry to the core structure. | acs.org, ugent.be |
| Optimized Multigram Synthesis | 4-substituted 2,4-methanoproline derivatives | Scalable access to key building blocks. | nuph.edu.ua, researchgate.net |
| Catalytic [3+2] Cycloaddition | Bicyclo[1.1.0]butanes (BCBs), Imines, Zinc or Gallium catalyst | High efficiency, modularity, and access to chiral products. | researchgate.net, rsc.org, nih.gov |
Exploration of Undiscovered Reactivity Profiles of the Bicyclic Lactam
The strained nature of the 2-azabicyclo[2.1.1]hexane system imparts it with high reactivity, making it a fertile ground for exploring novel chemical transformations. The inherent ring strain influences bond angles and lengths, creating unique electronic properties that can be exploited in synthesis.
Research has demonstrated that the core can undergo various functionalizations. Nucleophilic displacement reactions at the 5- and 6-positions of the bicyclic system have been successfully accomplished, introducing a range of substituents including fluoro, acetoxy, hydroxy, and azido (B1232118) groups. researchgate.netchoudharylab.com The success of these displacements is dependent on factors like the solvent and the choice of metal salt, with DMSO and cesium salts often providing better yields. researchgate.netchoudharylab.com Furthermore, temperature-dependent lithiation followed by electrophilic substitution has been shown to provide regiochemical control, allowing for functionalization at different positions on the scaffold. researchgate.net
A particularly promising area of future research is the skeletal editing of the 2-azabicyclo[2.1.1]hexane core. A recently developed method allows for the transformation of these scaffolds into bicyclo[1.1.1]pentanes (BCPs) through a nitrogen atom deletion process promoted by O-diphenylphosphinylhydroxylamine. acs.org This strategy addresses the challenge of forming sterically hindered carbon-carbon bonds and demonstrates the potential for radical reconfiguration of the bicyclic lactam's structure. acs.org The reactivity of the lactam moiety itself, including ring-opening reactions and modifications at the nitrogen atom, remains a less explored frontier that could yield novel molecular architectures.
Expanded Applications in Advanced Organic Synthesis and Materials Science
The primary application of 2-azabicyclo[2.1.1]hexan-3-one and its parent scaffold lies in its role as a conformationally constrained building block in medicinal chemistry and advanced organic synthesis. Its rigid structure makes it an excellent proline analog, known as a 2,4-methanoproline, for incorporation into peptides and other bioactive molecules to control their three-dimensional shape. nih.govnuph.edu.ua
In advanced organic synthesis, the utility of this bicyclic system is expanding. As mentioned, its role as a precursor to bicyclo[1.1.1]pentanes (BCPs) is a significant development. acs.org BCPs are highly sought after as saturated bioisosteres for aromatic rings in drug discovery, and the ability to convert aza-BCHs into BCPs provides a novel and valuable synthetic route. acs.org This transformation was demonstrated on a decagram scale, proving its practicality for producing significant quantities of the desired BCPs. acs.org The unique stereochemical arrangement of substituents on the 2-azabicyclo[2.1.1]hexane framework makes it a powerful tool for constructing complex molecular architectures with precisely defined spatial orientations. choudharylab.com
While applications in materials science are still emerging, the inherent rigidity and defined structure of 2-azabicyclo[2.1.1]hexan-3-one suggest significant potential. Its structure could be incorporated into polymers or supramolecular assemblies to create materials with highly ordered and predictable three-dimensional structures. The lactam functionality offers a site for polymerization or for grafting onto other material backbones. Future research could explore its use in creating novel liquid crystals, porous organic frameworks, or specialized polymers where conformational rigidity is a key design element. The development of advanced materials from this unique scaffold represents a promising, albeit underexplored, avenue for future investigation.
Q & A
Q. What are the primary synthetic strategies for 2-azabicyclo[2.1.1]hexan-3-one, and how do reagent choices influence product stereochemistry?
- Methodological Answer : The compound is typically synthesized via photochemical [2+2] cycloadditions or bromine-mediated rearrangements. For example, photoirradiation of substituted 1,2-dihydropyridines generates 2-azabicyclo[2.2.0]hex-5-enes, which undergo bromine-induced rearrangements to yield 2-azabicyclo[2.1.1]hexanes with substituent-dependent stereochemistry . Alternatively, Deoxo-Fluor® has been used to fluorinate bicyclic precursors, enabling stereoselective synthesis of fluorinated analogs (e.g., 4-fluoro-2,4-methanoproline) .
- Key Consideration : Reagent selection (e.g., bromine vs. organofluorides) determines substituent placement and bridgehead stereochemistry.
Q. How does the bicyclic scaffold influence conformational rigidity in drug design?
- Methodological Answer : The 2-azabicyclo[2.1.1]hexane core enforces a fixed spatial orientation of functional groups, reducing entropy penalties in target binding. This rigidity enhances potency in medicinal chemistry applications, as demonstrated in TRPA1 antagonists where replacing pyrrolidine with this scaffold improved pharmacokinetic properties (e.g., IC₅₀ values comparable to cisplatin in antitumor studies) .
Q. What analytical techniques are critical for characterizing 2-azabicyclo[2.1.1]hexan-3-one derivatives?
- Methodological Answer :
- NMR : Distinguishes bridgehead protons (δ 3.5–4.5 ppm) and detects stereochemical assignments via NOESY.
- X-ray Crystallography : Resolves bicyclic geometry and substituent orientation .
- MS/HRMS : Confirms molecular weight and fragmentation patterns (e.g., m/z 195.11 for C₁₀H₁₅N₂O₂ in ESI-MS) .
Advanced Research Questions
Q. How do substituent effects at C(3) and C(5) alter reactivity in electrophilic addition-rearrangement reactions?
- Methodological Answer : Substituents at C(3)-endo (e.g., phenyl or silyl groups) direct bromine-mediated rearrangements to form rearranged dibromides (e.g., 9c-e), while C(5)-methyl substitution favors unrearranged products (e.g., 8f). Torquoselectivity in photocyclization of 1,2-dihydropyridines further dictates substituent placement .
- Data Contradiction Resolution : Conflicting reports on product ratios (e.g., 8a,b vs. 9a,b) are resolved by adjusting substituent bulk and reaction conditions (e.g., temperature, solvent polarity).
Q. What strategies optimize the pharmacokinetic profile of 2-azabicyclo[2.1.1]hexane-based therapeutics?
- Methodological Answer :
- Bioisosteric Replacement : Substituting proline with 2-azabicyclo[2.1.1]hexane reduces metabolic degradation while retaining target engagement (e.g., TRPA1 antagonists with improved oral bioavailability) .
- Functionalization : Introducing hydroxyl or fluorinated groups enhances solubility and blood-brain barrier penetration. For example, 5-anti-fluoro derivatives synthesized via Selectfluor® or Deoxo-Fluor® show enhanced CNS activity .
Q. How can stereochemical conflicts in bicyclic syntheses be resolved experimentally?
- Methodological Answer :
- Chiral HPLC/Polarimetry : Separates enantiomers and quantifies optical purity.
- Computational Modeling : Predicts torquoselectivity in photocyclizations using DFT calculations (e.g., substituent electronic effects on transition states) .
- Case Study : The synthesis of 3-carboxy-2-azabicyclo[2.1.1]hexanes via phenyl-directed rearrangements achieved >90% diastereomeric excess by optimizing silyl group bulk .
Contradiction Analysis
- Photocyclization vs. Palladium-Catalyzed Routes : Photochemical methods dominate for stereocontrol, while Pd-catalyzed approaches (e.g., 1,2-aminoacyloxylation) offer broader substrate tolerance but lower yields in bridged systems .
- Fluorination Methods : Deoxo-Fluor® provides higher regioselectivity compared to Selectfluor®, which may over-fluorinate sensitive substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
